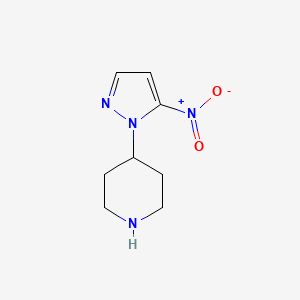

4-(5-Nitro-1H-pyrazol-1-yl)piperidine

CAS No.:

Cat. No.: VC16518915

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N4O2 |

|---|---|

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | 4-(5-nitropyrazol-1-yl)piperidine |

| Standard InChI | InChI=1S/C8H12N4O2/c13-12(14)8-3-6-10-11(8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2 |

| Standard InChI Key | XODZYLXXOALDBY-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1N2C(=CC=N2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(5-Nitro-1H-pyrazol-1-yl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) linked to a five-membered pyrazole ring (C₃H₃N₂O₂) via a nitrogen atom at the 1-position of the pyrazole. The nitro group (-NO₂) occupies the 5-position of the pyrazole, introducing electron-withdrawing effects that influence reactivity . The molecular formula is C₈H₁₂N₄O₂, with a molar mass of 210.23 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2092337-63-6 | |

| Molecular Formula | C₈H₁₂N₄O₂ | |

| Molar Mass | 210.23 g/mol | |

| XLogP3 | 1.2 (estimated) | |

| Hydrogen Bond Donors | 1 (piperidine NH) | |

| Hydrogen Bond Acceptors | 5 (pyrazole N, nitro O) |

Synthetic Routes and Optimization

Nucleophilic Substitution

The most common synthesis involves reacting 5-nitro-1H-pyrazole with piperidine under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the pyrazole, enabling nucleophilic attack by piperidine’s secondary amine . This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding 40–60% crude product. Purification via column chromatography or recrystallization enhances purity .

Alternative Methodologies

Recent advances in piperidine synthesis, such as palladium-catalyzed hydrogenation of pyridines , could adapt to this compound. For example, hydrogenating a nitro-substituted pyridylpiperidine precursor might offer higher stereoselectivity, though this remains untested for 4-(5-Nitro-1H-pyrazol-1-yl)piperidine .

Table 2: Comparative Synthetic Approaches

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 40–60 | 90–95 | Requires harsh bases |

| Catalytic hydrogenation | N/A | N/A | Untested for this compound |

Applications in Pharmaceutical Research

Drug Discovery

Piperidine derivatives are pivotal in CNS therapeutics, antimicrobials, and analgesics . The nitro group in 4-(5-Nitro-1H-pyrazol-1-yl)piperidine enhances binding to nitroreductase enzymes, making it a candidate for prodrug development . For instance, nitro-aromatic compounds are often leveraged in hypoxia-targeted cancer therapies due to selective reduction in low-oxygen environments .

Ligand Design

The compound’s dual heterocyclic structure allows coordination to transition metals. Computational studies suggest its potential as a ligand for Cu(II) or Fe(III) in catalytic systems, though experimental validation is pending .

| Hazard | Precautionary Statement |

|---|---|

| Oral toxicity | Avoid ingestion; use PPE |

| Skin irritation | Wear gloves and lab coat |

| Eye exposure | Use safety goggles |

Environmental Impact

Comparative Analysis with Analogues

Structural Analogues

-

4-(4-Methyl-1H-pyrazol-1-yl)piperidine (CAS: 1211520-55-6): Lacks the nitro group, reducing electrophilicity but improving metabolic stability.

-

4-[(5-Nitro-1H-pyrazol-1-yl)methyl]piperidine hydrochloride (CAS: 2503202-87-5): Enhanced water solubility due to the hydrochloride salt .

Reactivity Trends

The nitro group in 4-(5-Nitro-1H-pyrazol-1-yl)piperidine facilitates electrophilic aromatic substitution at the pyrazole’s 3-position, whereas methyl analogues undergo oxidation to ketones .

Future Directions

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume